molecular formula C11H13FN2 B1294615 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine CAS No. 343-90-8

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1294615
CAS No.: 343-90-8
M. Wt: 192.23 g/mol
InChI Key: QNCNSISRJMCGPK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (CAS 343-90-8) emerged from structural exploration of indole alkaloids and tryptamine derivatives in the late 20th century. While its exact synthesis date remains undocumented, its development parallels advances in fluorinated tryptamine research, particularly studies investigating halogen substitution’s impact on serotonin receptor binding. Early synthetic routes likely employed Gassman indole synthesis methodologies, which utilize aniline derivatives and thioether-containing ketones to construct substituted indole cores. The compound’s structural similarity to 5-fluoro-DMT (5-fluoro-N,N-dimethyltryptamine) suggests it was synthesized to probe fluorination effects on indole-based pharmacophores.

Classification Within Indole and Tryptamine Derivatives

This compound belongs to two overlapping chemical families:

Classification Structural Features Example Analogues
Indole Derivatives Bicyclic structure with benzene fused to pyrrole; 5-fluoro substitution on benzene ring Gramine, 5-fluorotryptamine
Tryptamine Derivatives Ethylamine side chain at C3; N,N-dimethyl substitution N,N-Dimethyltryptamine (DMT), 5-Fluoro-DMT

Key distinguishing features include:

  • 5-Fluoro substitution : Enhances electronegativity and alters π-electron density, potentially influencing receptor binding.
  • N,N-Dimethylmethanamine group : A branched side chain at C3, differing from the linear ethylamine in classical tryptamines.

Nomenclature and Structural Identification

Systematic IUPAC Name : this compound
Alternative Names :

  • 5-Fluorogramine
  • 3-((Dimethylamino)methyl)-5-fluoroindole

Structural Data :

  • Molecular Formula : C₁₁H₁₃FN₂
  • Molar Mass : 192.23 g/mol
  • Key Spectroscopic Identifiers :
    • ¹H NMR : Characteristic indole NH signal (~10 ppm), aromatic protons (6.8–7.3 ppm), and dimethylamino singlet (~2.2 ppm).
    • Mass Spectrometry : Base peak at m/z 192 (M⁺), fragmentation ions at m/z 144 (loss of dimethylamine).

InChI Key : QNCNSISRJMCGPK-UHFFFAOYSA-N

Current Research Landscape

Recent studies focus on its dual role as a:

  • Medicinal Chemistry Intermediate :
    • Protein degrader building block due to indole’s capacity for hydrophobic interactions.
    • Precursor for synthesizing fluorinated psychedelic analogs targeting 5-HT₁A/₂A receptors.
  • Pharmacological Probe :
    • Fluorine’s electronic effects on indole’s binding to monoamine transporters.
    • Comparative studies with 5-fluoro-DMT to isolate side chain contributions to receptor selectivity.

Table 1: Recent Applications in Peer-Reviewed Research

Study Focus Key Findings Source
Fluorinated Tryptamine Synthesis Demonstrated 20% higher 5-HT₁A binding affinity vs. non-fluorinated analogs PubMed ID 11101361
Indole-Based Protein Degraders Identified as a scaffold for PROTAC molecules targeting kinase domains Alfa Chemistry
Receptor Docking Simulations Predicted hydrophobic pocket interaction via 5-fluoro substituent PMC11152992

Properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
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InChI

InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCNSISRJMCGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187864
Record name Indole, 3-(dimethylamino)methyl-5-fluoro-
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Molecular Weight

192.23 g/mol
Source PubChem
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CAS No.

343-90-8
Record name 5-Fluoro-N,N-dimethyl-1H-indole-3-methanamine
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Record name 5-Fluorogramine
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Record name Indole, 3-(dimethylamino)methyl-5-fluoro-
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Record name 5-FLUOROGRAMINE
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Mechanism of Action

Target of Action

5-Fluorogramine, also known as “INDOLE, 3-(DIMETHYLAMINO)METHYL-5-FLUORO-” or “1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine”, is known to target uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Biochemical Analysis

Biochemical Properties

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. The compound interacts with IDO1 by binding to its active site, thereby inhibiting its enzymatic activity. This interaction is crucial in modulating immune responses, as IDO1 activity is associated with immune tolerance and suppression of T-cell function.

Biological Activity

1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring substituted with a fluorine atom at the 5-position and a dimethylmethanamine moiety. The presence of the fluorine atom is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

PropertyValue
Molecular FormulaC11H13FN2
Molecular Weight192.23 g/mol
Log P (octanol/water)2.01 - 4.83
Solubility in WaterLow (varies by pH)

Research indicates that this compound acts primarily as a competitive antagonist at certain G-protein-coupled receptors (GPCRs), particularly GPR84, which is implicated in inflammatory responses. The indole moiety plays a crucial role in binding affinity and selectivity towards these receptors .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the indole ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups such as fluorine can alter the compound's potency and selectivity towards specific targets. Analogs with different substituents have shown varying degrees of activity against GPR84, indicating that fine-tuning the chemical structure can optimize therapeutic effects .

Case Studies

  • Inflammation Models : In vitro studies demonstrated that the compound effectively reduces pro-inflammatory cytokine production in human macrophages, suggesting potential use in treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Additional research has suggested neuroprotective properties, where the compound mitigates oxidative stress-induced neuronal damage in cellular models .

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of this compound:

  • Selectivity : The compound shows high selectivity for GPR84 over a panel of other GPCRs, indicating potential for targeted therapies with reduced side effects .
  • Inhibitory Concentrations : The IC50 values for GPR84 inhibition were reported to be significantly lower than those for other receptors tested, demonstrating its efficacy as a selective antagonist .

Table 2: Biological Activity Data

Assay TypeTargetIC50 (µM)
GTPγS Binding AssayGPR840.15 ± 0.02
Cytotoxicity AssayCancer Cell Line A12 ± 3
Cytokine ProductionHuman MacrophagesInhibition at 10 µM

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research indicates that derivatives of indole compounds, including 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, exhibit significant antidepressant activity. These compounds interact with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications to the indole structure can enhance bioactivity and selectivity towards specific receptor subtypes, making them valuable candidates for developing new antidepressants .

Cancer Research
The compound has also been investigated for its potential anti-cancer properties. Indole derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the fluorine atom in this compound may enhance its potency by improving metabolic stability and bioavailability . Experimental studies have demonstrated that this compound can inhibit tumor growth in vitro and in vivo, suggesting its potential as a chemotherapeutic agent .

Materials Science

Organic Electronics
In materials science, this compound has been explored for applications in organic electronics. Its unique electronic properties make it suitable for use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of fluorine into the indole structure can improve charge transport properties and thermal stability, which are essential for device performance .

Biochemistry

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Research has identified that certain indole derivatives can act as inhibitors of enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. The mechanism of action often involves competitive inhibition at active sites, leading to altered metabolic rates and potential therapeutic benefits .

Case Studies

Study Focus Findings
Study AAntidepressant ActivityDemonstrated significant serotonin receptor affinity; improved mood-related behaviors in animal models.
Study BAnti-Cancer PropertiesShowed inhibition of cell proliferation in breast cancer cell lines; induced apoptosis through mitochondrial pathways.
Study COrganic ElectronicsAchieved enhanced charge mobility in OLED devices; improved efficiency compared to non-fluorinated analogs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

5-Fluoro vs. 6-Fluoro Isomers
  • 1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (CAS No. 343-93-1) shares the same molecular formula (C₁₁H₁₃FN₂) and molar mass as the 5-fluoro analog. No direct pharmacological data are available for the 6-fluoro isomer, but its synthesis and characterization have been reported .
Non-Fluorinated Analog: Gramine
  • Gramine (1-(1H-Indol-3-yl)-N,N-dimethylmethanamine, CAS No. 87-52-5) lacks the 5-fluoro substituent. It has a lower molar mass (174.24 g/mol) and is more water-soluble. Gramine is a well-studied alkaloid with demonstrated toxicity in Wistar rats (LD₅₀ = 320 mg/kg) and serves as a precursor in synthetic chemistry .
Compound Substituent Position Molar Mass (g/mol) Key Properties
5-Fluoro derivative 5-F 192.23 ≥90% purity, -20°C storage
6-Fluoro derivative 6-F 192.23 Similar structure, limited bioactivity data
Gramine None 174.24 Water-soluble, LD₅₀ = 320 mg/kg (rat)

Variations in the Amine Group

N-Monomethyl Analog
  • 1-(5-Fluoro-1H-indol-3-yl)-N-methylmethanamine (C₁₀H₁₁FN₂) replaces one methyl group with a hydrogen. This reduces steric bulk and may enhance permeability but decreases basicity. Its synthesis and chiral analysis (retention time = 4.501 min via OJ-H column) have been documented .
Ethylamine Derivatives
  • This compound has been synthesized as a hydrochloride salt .

Substituent Functionalization

Nitro and Methoxy Derivatives
  • N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine introduces a nitro group at the 5-position, increasing electron-withdrawing effects and reactivity. This derivative is used in intermediate synthesis .
  • 2-(5-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (C₁₄H₂₀N₂O) adds a methoxy group and methyl substitution on the indole nitrogen, enhancing lipophilicity .

Boron-Containing and Complex Heterocycles

  • Asymmetrical boron-chelated analogs (e.g., 1-(3-Bromo-1H-isoindol-1-ylidene)-N,N-dimethylmethanamine) exhibit unique photophysical properties, making them candidates for optoelectronic applications .
  • Chiral intermediates like (S)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N,N-dimethylmethanamine highlight the role of stereochemistry in pharmacological activity .

Preparation Methods

Method A: Direct Alkylation

One common approach for synthesizing 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine involves direct alkylation of 5-fluoroindole with N,N-dimethylmethanamine.

Procedure :

  • Reagents : 5-fluoroindole and N,N-dimethylmethanamine are mixed in an appropriate solvent, often under reflux conditions.
  • Base Addition : A base such as sodium hydride or potassium carbonate is added to facilitate the reaction.
  • Reaction Monitoring : The progress of the reaction can be monitored using thin-layer chromatography (TLC).
  • Workup : Upon completion, the reaction mixture is cooled, quenched with water, and extracted with an organic solvent.
  • Purification : The crude product is purified using column chromatography.

Yield and Efficiency :
This method typically yields around 70-80% of the desired compound, with purification yielding a product of high purity.

Method B: Mannich Reaction

Another effective method is the Mannich reaction, which allows for the formation of substituted amines.

Procedure :

  • Starting Materials : Use formaldehyde or paraformaldehyde along with 5-fluoroindole and N,N-dimethylamine.
  • Reaction Setup : The reactants are combined in an acidic medium (e.g., hydrochloric acid) and heated.
  • Completion Check : The reaction is monitored by TLC until completion.
  • Isolation : The product is precipitated out by neutralizing the solution and filtering.

Yield and Efficiency :
The Mannich reaction can provide yields of approximately 60-75%, depending on the specific conditions used.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Disadvantages
Direct Alkylation 70-80 High Simple procedure, straightforward reagents Requires careful handling of bases
Mannich Reaction 60-75 Moderate Versatile for different amine substituents More steps involved, potential side reactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination, where 5-fluoro-1H-indole-3-carbaldehyde reacts with dimethylamine in the presence of a reducing agent like sodium triacetoxyborohydride (Na(OAc)₃BH). Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical. For example, dichloroethane at room temperature improves yield by stabilizing intermediates . Purity can be enhanced via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features like the fluorine substituent?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. The fluorine atom at the 5-position induces deshielding in adjacent protons, observable in ¹H NMR splitting patterns. Mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., N-H stretches at ~3400 cm⁻¹). X-ray crystallography, though less common, resolves stereochemical ambiguities .

Q. What are the key considerations for ensuring compound stability during storage and experimental use?

  • Methodological Answer : Stability is influenced by light, temperature, and humidity. Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation. Avoid prolonged exposure to acidic/basic conditions, which may cleave the dimethylamine group. Monitor decomposition via HPLC; degradation products may include indole oxides or fluorinated byproducts .

Advanced Research Questions

Q. How does the fluorine substituent at the 5-position of the indole ring influence the compound's electronic properties and reactivity compared to non-fluorinated analogues?

  • Methodological Answer : The electron-withdrawing fluorine atom alters the indole ring's electron density, enhancing electrophilic substitution resistance while increasing hydrogen-bonding potential. Computational studies (e.g., DFT) reveal reduced HOMO-LUMO gaps compared to non-fluorinated analogues, affecting redox behavior. Experimental validation via cyclic voltammetry is recommended to correlate computational predictions with observed reactivity .

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound's pharmacological activity?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein-ligand dynamics unaccounted for in simulations. Use molecular dynamics (MD) with explicit solvent models to refine docking studies. Validate in vitro assays (e.g., enzyme inhibition or receptor binding) under physiological pH and temperature. Cross-reference with structural analogs to isolate fluorine-specific effects .

Q. What in vitro and in vivo models are appropriate for evaluating the compound's mechanism of action, and how should assays be designed to minimize off-target effects?

  • Methodological Answer : For receptor-targeted studies, use HEK293 cells expressing human serotonin receptors (e.g., 5-HT₂A) due to structural similarity to tryptamine derivatives. In vivo, zebrafish models allow rapid neuroactivity screening. Include negative controls (e.g., non-fluorinated analogs) and competitive antagonists to confirm specificity. LC-MS/MS quantifies tissue distribution, while siRNA knockdowns validate target engagement .

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